N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is a chemical compound with the molecular formula and a molecular weight of 331.68 g/mol. This compound is categorized under heterocyclic compounds, specifically pyridazines, which are known for their applications in medicinal chemistry and material science. The compound is identified by its CAS number 1439400-46-0 and has a purity of 95% .
The synthesis of N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves multi-step reactions that include the formation of the pyridazine ring and the introduction of the trifluoromethoxy group. While specific synthetic pathways are not detailed in the provided sources, compounds with similar structures often utilize methods such as:
The synthesis may involve using starting materials such as chloropyridazine derivatives and trifluoromethoxy phenols, followed by purification processes like recrystallization or chromatography to isolate the desired product.
Key structural data includes:
N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide can participate in various chemical reactions typical for amides and heterocycles, such as:
The reaction conditions (temperature, solvent, catalysts) will greatly influence the yield and selectivity of these transformations.
While specific mechanisms for N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide are not explicitly detailed in the sources, compounds with similar structures often act as inhibitors or modulators in biological systems. They may interact with ion channels or receptors, influencing cellular signaling pathways.
Research into related compounds suggests potential applications in treating neurological disorders through sodium channel inhibition .
The compound is characterized by:
Key chemical properties include:
N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide has potential applications in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing how complex molecular structures can lead to significant biological activity. Further research is warranted to fully elucidate its mechanisms and potential applications in various fields.
The strategic disconnection of N-(6-chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide (CAS 1439400-46-0) reveals two primary synthons: 3,6-dichloropyridazine and 2-(3-(trifluoromethoxy)phenyl)acetic acid. This disconnection capitalizes on the differential reactivity of chlorine atoms at the 3- and 6-positions of pyridazine rings. The C6 chlorine exhibits greater electrophilicity due to the electron-withdrawing effect of the adjacent ring nitrogen, enabling selective nucleophilic displacement by amine nucleophiles while preserving the C3 chlorine for subsequent functionalization [4] [10].
Alternative retrosynthetic pathways involve:
Synthon A | Synthon B | Key Bond Formed | Advantages |
---|---|---|---|
3,6-Dichloropyridazine | 2-(3-(trifluoromethoxy)phenyl)acetic acid | C-N amide | Atom-economical, high yielding |
6-Chloropyridazin-3-amine | 2-(3-fluorophenyl)acetic acid | C-N amide | Enables late-stage trifluoromethoxylation |
3,6-Dichloropyridazine | 3-(trifluoromethoxy)phenylacetonitrile | C-CN then hydrolysis | Avoids acid-sensitive functionalities |
Optimization of the 6-chloropyridazine precursor synthesis involves microwave-assisted chlorination of pyridazinones using POCl₃, reducing reaction times from 12 hours to 30 minutes while maintaining yields >85% [4]. Critical to this approach is the strict temperature control (<60°C) to suppress di- and tri-chlorination byproducts.
Incorporating the trifluoromethoxy (OCF₃) group presents unique synthetic challenges due to the thermal instability of OCF₃ precursors and competing side reactions. Two predominant strategies have emerged:
Pre-formed OCF₃ incorporation: Commercial availability of 2-(3-(trifluoromethoxy)phenyl)acetic acid (CAS 175277-09-3) enables direct coupling with 6-chloropyridazin-3-amine. Optimization studies demonstrate that in situ activation with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dichloromethane with N-methylmorpholine as base achieves 92% conversion at 0-5°C within 2 hours [1] [3]. This method prevents racemization and preserves the acid-sensitive OCF₃ group.
Late-stage trifluoromethoxylation: For novel OCF₃ analogs, pyridine substrates undergo regioselective radical trifluoromethoxylation using Togni-I reagent under mild conditions (CH₂Cl₂, 25°C, no base). Key innovations include:
Table 2: Trifluoromethoxy Incorporation Efficiency Comparison
Method | Reagent System | Temperature | Yield (%) | Regioselectivity (C4:C3) |
---|---|---|---|---|
Direct coupling | TBTU/NMM | 0-5°C | 88-92 | N/A |
Radical trifluoromethoxylation | Togni-I/AgNO₃ | 25°C | 65-71 | 15:1-18:1 |
Nucleophilic substitution | CsF/OCF₃Cu(phen) complex | 110°C | 42 | 3:1 |
The radical approach, while lower yielding, provides access to analogs not commercially available, particularly valuable for structure-activity relationship studies in medicinal chemistry applications [7].
The C3 vs C6 reactivity dichotomy in 3,6-dichloropyridazine enables sequential functionalization critical for synthesizing the target compound. Experimental and computational studies reveal:
Advanced functionalization techniques include:
The regioselectivity profile was confirmed through X-ray crystallography of intermediate 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which demonstrated unambiguous angular regiochemistry (dihydropyridazine torsion angle = 87.5°) [4]. Hirshfeld surface analysis further validated the dominance of C-H···N intermolecular interactions (contributing 24% to crystal packing) over halogen bonds.
Amide coupling between electron-deficient heterocyclic amines and arylacetic acids requires tailored catalysts due to:
Comparative evaluation of catalytic systems reveals:
Table 3: Amidation Catalyst Performance with 6-Chloropyridazin-3-amine
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
TBTU/N-methylmorpholine | DCM | 0-5 | 2 | 92 | <1% urea |
HATU/DIPEA | DMF | 25 | 1.5 | 88 | 3-5% tetramethylguanidine |
EDC/HOBt | THF | 25 | 4 | 78 | 8-12% N-acylurea |
PyBOP/NaHCO₃ | MeCN | 25 | 3 | 85 | <2% phosphinate |
DMTMM/NEt₃ | EtOAc | 40 | 6 | 70 | 10% N-methylmorpholine oxide |
Mechanistic insights:
Process optimization studies demonstrate that maintaining the reaction mixture at pH 7-8 (controlled via automated base addition) prevents both acid-mediated decomposition of the pyridazine ring and base-induced hydrolysis of the OCF₃ group. Flow chemistry approaches enhance heat transfer during this exothermic process, enabling kilogram-scale production with >99.5% purity by HPLC [3].
Biological Relevance and Applications
While comprehensive pharmacological profiling falls outside this synthetic focus, the molecular architecture of N-(6-chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide appears in several bioactive contexts:
These biological implications validate the synthetic investment in this chemotype and guide analog design through structure-activity relationship studies.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1